![molecular formula C21H20N4 B2694812 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-16-1](/img/structure/B2694812.png)

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

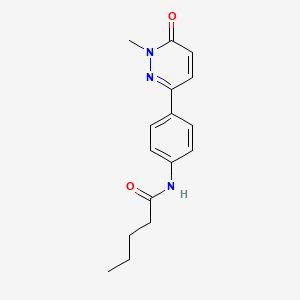

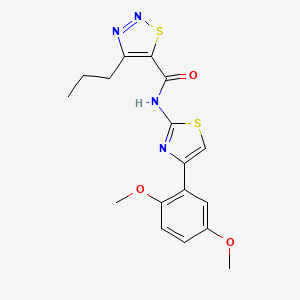

This compound, also known as 4-(3-pentylamino)-DMMPP or 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)pyrimidine, belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Aplicaciones Científicas De Investigación

Pharmacological Potential and Synthetic Approaches

2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its analogues have garnered interest in various pharmacological and chemical synthesis research areas due to their unique structural features and potential biological activities. Here, I present findings from scientific research that explore different applications and synthetic methodologies related to this compound and its derivatives.

Phosphodiesterase Inhibition and Antihypertensive Activity : Some derivatives, specifically in the pyrazolo[3,4-d]pyrimidone series, have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase, showing promise in enzymatic and cellular activity assays as well as demonstrating oral antihypertensive activity in vivo. Notably, modifications at the 5-position and the introduction of a n-propoxy group at the 2-position of the phenyl ring were crucial for activity, highlighting the importance of structural specificity for biological efficacy (Dumaitre & Dodic, 1996).

Synthetic Approaches and Chemical Reactivity : Research on pyrazolo[1,5-a]pyrimidines has led to various synthetic methodologies aimed at exploring their chemical reactivity and potential as ligands for biological receptors. For instance, the reactivity of certain derivatives under specific conditions has facilitated the synthesis of novel compounds with potential activity as benzodiazepine receptor ligands. Such studies underscore the versatility and reactivity of these compounds, paving the way for the synthesis of pharmacologically relevant derivatives (Bruni et al., 1994).

Ultrasound-Assisted Synthesis : Innovations in synthetic chemistry have included the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing an efficient approach to obtaining these compounds. This method emphasizes the role of ultrasound in enhancing reaction rates and selectivity, contributing to greener and more efficient synthetic protocols (Kaping et al., 2020).

Antitumor and Antimicrobial Activities : The exploration of enaminones as building blocks for synthesizing substituted pyrazoles, including pyrazolo[1,5-a]pyrimidine derivatives, has demonstrated their potential in exhibiting antitumor and antimicrobial activities. Such findings reveal the therapeutic potential of these compounds, underscoring the importance of structural diversification in drug discovery (Riyadh, 2011).

Nonsteroidal Antiinflammatory Applications : Research into pyrazolo[1,5-a]pyrimidines has also revealed compounds with significant antiinflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal antiinflammatory drugs (NSAIDs). This highlights the potential of these compounds in developing safer antiinflammatory medications (Auzzi et al., 1983).

Propiedades

IUPAC Name |

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNUWXJECAIEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)

![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)

![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)